![molecular formula C16H19NO4 B6291248 8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2386366-89-6](/img/structure/B6291248.png)
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a chemical compound with the molecular weight of 289.33 . It is also known by its IUPAC name, (1R,5S)-8-[(benzyloxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19NO4/c18-15(19)12-8-13-6-7-14(9-12)17(13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13-,14+ . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.33 . It is recommended to be stored in a refrigerated environment .Mechanism of Action
Target of Action
The primary targets of 8-Benzyloxycarbonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The interaction with its targets and the resulting changes would depend on the specific biological activities of the tropane alkaloids that this compound is associated with .
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it can be inferred that it may affect similar biochemical pathways.
Result of Action
Given its structural similarity to tropane alkaloids , it can be inferred that it may have similar effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid in organic synthesis is its versatility. It can be used to protect a variety of functional groups, and its removal can be achieved using a variety of methods. The main limitation of using this compound is that it is not compatible with some other organic reagents, such as aldehydes and ketones.
Future Directions
The use of 8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid in organic synthesis could be extended in the following ways:
1. Development of new methods for the synthesis of this compound.
2. Development of new methods for the removal of this compound from organic compounds.
3. Development of new methods for the protection of functional groups using this compound.
4. Development of new methods for the synthesis of peptides and peptidomimetics using this compound.
5. Development of new methods for the synthesis of peptide-based drugs and peptide-based vaccines using this compound.
6. Development of new methods for the synthesis of pharmaceuticals and pesticides using this compound.
7. Development of new methods for the synthesis of other organic compounds using this compound.
8. Investigation of the potential applications of this compound in biochemistry and medicine.
Synthesis Methods
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid can be synthesized from an acid chloride and a secondary amine. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0-10°C. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is a white solid that can be purified by recrystallization.
Scientific Research Applications
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a useful reagent in organic synthesis. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other organic compounds. This compound is also used in the synthesis of peptides and peptidomimetics. It is also used in the synthesis of peptide-based drugs and peptide-based vaccines.
properties
IUPAC Name |
8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)13-8-6-12-7-9-14(13)17(12)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSRMXMIGCGQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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